molecular formula C8H11BN2O3 B1395717 6-acetamido-4-methylpyridine-3-boronic acid CAS No. 1111637-72-9

6-acetamido-4-methylpyridine-3-boronic acid

Cat. No.: B1395717
CAS No.: 1111637-72-9
M. Wt: 194 g/mol
InChI Key: PKUXQHBKIUCFPL-UHFFFAOYSA-N
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Description

6-acetamido-4-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetamido-4-methylpyridin-3-ylboronic acid typically involves the reaction of 2-acetylamino-5-bromo-4-methylpyridine with boron isopropoxide in tetrahydrofuran (THF) at low temperatures. The reaction is initiated by the addition of n-butyl lithium, which facilitates the formation of the boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for 6-acetamido-4-methylpyridin-3-ylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-acetamido-4-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: The Suzuki-Miyaura coupling reaction often employs palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6-acetamido-4-methylpyridine-3-boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.

    Medicine: Explored for its role in drug development, particularly for conditions where enzyme inhibition is beneficial.

    Industry: Utilized in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-acetamido-4-methylpyridin-3-ylboronic acid involves its interaction with specific enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific enzyme being inhibited.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-3-ylboronic acid: Lacks the acetamido group, which may affect its enzyme inhibition properties.

    6-Amino-4-methylpyridin-3-ylboronic acid: Contains an amino group instead of an acetamido group, which can alter its reactivity and biological activity.

    6-Acetyl-4-methylpyridin-3-ylboronic acid:

Uniqueness

6-acetamido-4-methylpyridine-3-boronic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its ability to inhibit enzymes, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(6-acetamido-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4,13-14H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUXQHBKIUCFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701204
Record name (6-Acetamido-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-72-9
Record name (6-Acetamido-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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